molecular formula C24H19Cl2NO4 B102429 Fmoc-3,4-dichloro-L-phenylalanine CAS No. 17766-59-5

Fmoc-3,4-dichloro-L-phenylalanine

Cat. No.: B102429
CAS No.: 17766-59-5
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-QFIPXVFZSA-N
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Description

Fmoc-3,4-dichloro-L-phenylalanine is an unusual amino acid derivative used primarily in peptide synthesis. It is an analog of phenylalanine and tyrosine, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,4-dichloro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylalanine derivatives and peptides containing this compound .

Scientific Research Applications

Fmoc-3,4-dichloro-L-phenylalanine has found applications in various fields of research and industry:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of biomaterials and proteomics research.

Mechanism of Action

The mechanism of action of Fmoc-3,4-dichloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of chlorine atoms can affect the hydrophobicity and electronic properties of the phenyl ring, potentially altering the interaction of the peptide with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3,4-dimethoxy-L-phenylalanine: Similar in structure but with methoxy groups instead of chlorine atoms.

    Fmoc-3,4-dihydroxy-L-phenylalanine: Contains hydroxyl groups at the 3 and 4 positions.

    Fmoc-3,4-dichloro-D-phenylalanine: The D-enantiomer of Fmoc-3,4-dichloro-L-phenylalanine

Uniqueness

This compound is unique due to the presence of chlorine atoms, which can significantly impact the chemical and biological properties of peptides containing this amino acid. This makes it a valuable tool for researchers looking to explore the effects of halogenation on peptide structure and function .

Properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939014
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-59-5, 17766-59-5
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FMOC-3,4-DICHLORO-L-PHENYLALANINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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